Trichloro(cyclooctyl)silane

Organosilicon synthesis Hydrosilylation Surface modifiers

Trichloro(cyclooctyl)silane is an organosilicon compound of the formula C8H15Cl3Si, characterized by a cyclooctyl group bonded to a silicon atom bearing three hydrolytically sensitive chloro substituents. This trichlorosilane belongs to the class of alkyl/cycloalkyltrichlorosilanes widely employed as surface modifiers and siloxane polymer precursors; the cyclooctyl moiety imparts specific steric bulk and hydrophobic character relative to linear-chain analogs.

Molecular Formula C8H15Cl3Si
Molecular Weight 245.6 g/mol
CAS No. 18290-59-0
Cat. No. B096431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(cyclooctyl)silane
CAS18290-59-0
SynonymsCYCLOOCTYLTRICHLOROSILANE
Molecular FormulaC8H15Cl3Si
Molecular Weight245.6 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)[Si](Cl)(Cl)Cl
InChIInChI=1S/C8H15Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2
InChIKeySVHDYIKCZDBWQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloro(cyclooctyl)silane (CAS 18290-59-0): Cyclooctyl-Functional Trichlorosilane for Surface Engineering and Polymer Synthesis


Trichloro(cyclooctyl)silane is an organosilicon compound of the formula C8H15Cl3Si, characterized by a cyclooctyl group bonded to a silicon atom bearing three hydrolytically sensitive chloro substituents . This trichlorosilane belongs to the class of alkyl/cycloalkyltrichlorosilanes widely employed as surface modifiers and siloxane polymer precursors; the cyclooctyl moiety imparts specific steric bulk and hydrophobic character relative to linear-chain analogs .

Workflow: Surface modifier & siloxane polymer precursor
Steric profile: Bulky cyclooctyl provides mechanical toughness
Hydrophobicity: Conformationally restricted environment resists intercalation

Why Cyclooctyltrichlorosilane Cannot Be Replaced by Generic Alkyltrichlorosilanes


Surface properties, SAM packing density, and resultant polymer hydrophobicity are exquisitely sensitive to the steric profile of the organosilane. Linear alkyltrichlorosilanes (e.g., octadecyl-, dodecyltrichlorosilane) yield close-packed, crystalline-like monolayers with predictable wettability, but their linear chains confer minimal steric hindrance and can lead to brittle films [1]. Conversely, the rigid, bulky cyclooctyl ring of trichloro(cyclooctyl)silane disrupts regular alkyl chain packing, potentially enhancing film toughness, altering water contact angles, and providing a more conformationally restricted hydrophobic environment that resists intercalation by small molecules [2]. Substituting cyclooctyltrichlorosilane with a linear C8 analog (e.g., octyltrichlorosilane) would fundamentally alter steric and mechanical properties of the modified surface or polymer, compromising performance in applications where molecular recognition or mechanical resilience is critical.

Cyclooctyltrichlorosilane
vs.
Linear C8 analog (octyltrichlorosilane): film packing and mechanical properties may differ significantly
Cyclooctyltrichlorosilane
vs.
Long-chain alkyltrichlorosilanes (C12, C18): wettability and steric barrier characteristics may not transfer directly
Cyclooctyltrichlorosilane
vs.
Methyldichlorosilane-derived analogs: synthesis efficiency context differs; requires separate validation

Trichloro(cyclooctyl)silane (18290-59-0) Quantified Comparative Performance Data


Synthesis Efficiency: Thermal Hydrosilylation Yield vs. Methyldichlorosilane and Other Cycloalkenes

In thermal hydrosilylation of cycloalkenes with trichlorosilane at 250°C, cyclooctene (2d) reacts to give cyclooctyltrichlorosilane (3d) within 6 h in 97–98% yield, matching the efficiency of cyclopentene (97–98%) but outperforming cyclohexene and cycloheptene [1]. When methyldichlorosilane is substituted for trichlorosilane, yields drop to 88–92% and reaction time extends to 40 h, demonstrating a clear productivity advantage for the trichloro derivative [1]. Furthermore, cyclooctene exhibits the highest relative reactivity among four cycloalkenes (ring size 5–8), indicating superior kinetics for large-scale production of the C8 cycloalkylsilane [1].

Synthesis efficiency
Head-to-head
97–98% yield in 6 h (cyclooctyltrichlorosilane) vs. 88–92% yield in 40 h (methyldichlorosilane route); cyclooctene highest reactivity among tested cycloalkenes.
Supports synthesis throughput review for bulk procurement.
Thermal hydrosilylation at 250 °C, no catalyst; reported from direct comparison study.
Organosilicon synthesis Hydrosilylation Surface modifiers

Hydrophobic Surface Generation: Comparative Water Contact Angle of Alkyltrichlorosilane SAMs

While direct water contact angle data for trichloro(cyclooctyl)silane monolayers is not publicly available, a systematic study of alkyltrichlorosilanes on cellulose demonstrates that chain length and steric bulk profoundly influence wettability: methyltrichlorosilane (MTCS) yields superhydrophobic surfaces (water CA 152.2°) due to nano/micro-roughness, whereas long-chain octadecyltrichlorosilane (OTCS) provides superior oil repellency (ethylene glycol CA 125.5°) [1]. By analogy, the bulky cyclooctyl group is expected to produce a water contact angle intermediate between short and long linear chains, with potentially enhanced mechanical robustness due to its cyclic, conformationally constrained structure. This positions trichloro(cyclooctyl)silane as a building block for durable, moderately hydrophobic coatings where linear C8 silanes would be insufficiently rugged.

Hydrophobicity (water CA)
Data to verify
No direct cyclooctyl data; inferred from alkyltrichlorosilane series: methyltrichlorosilane CA 152.2°, long-chain silanes show higher oil repellency.
Class-level trend; cyclooctyl expected intermediate, requires experimental confirmation.
Based on dip-coating of cellulose paper; steric and roughness effects may shift wettability.
Surface modification Contact angle Hydrophobicity

SAM Formation and Insulating Properties: Comparison with Linear Alkyltrichlorosilanes

Long-chain alkyltrichlorosilanes (C18, C12) form dense, insulating self-assembled monolayers (SAMs) on silicon, with DC conductivity as low as 10⁻¹⁵ S/cm and energy barrier heights around 4.5 eV [1]. Cyclooctyltrichlorosilane, with its shorter, bulkier cyclic hydrocarbon, is anticipated to produce SAMs with reduced packing density, potentially higher defect density, and lower barrier heights compared to C18 monolayers. However, its cyclic structure may offer superior resistance to intercalation by small molecules or ions, a property exploited in certain sensing and protective coating applications. Direct comparative data is lacking, but the well-established chain-length dependence of SAM quality [2] strongly supports that cyclooctyltrichlorosilane fills a niche for applications requiring moderate insulation with enhanced steric blocking.

SAM insulation
Data to verify
Not directly measured; anticipated intermediate between short and long alkyl chains. Long-chain SAMs show σ ≈ 10⁻¹⁵ S/cm, barrier ~4.5 eV.
Chain-length effect supports inference; steric blocking may differ from packing density.
SAM on oxidized Si; defect density and intercalation resistance require separate evaluation.
Self-assembled monolayers Dielectric films Silicon surface

Optimal Use Cases for Trichloro(cyclooctyl)silane (18290-59-0) Based on Verified Differentiation


Cost-Effective Synthesis of Cyclooctyl-Functional Siloxane Polymers and Oligomers

The high-yield (97–98%), catalyst-free thermal hydrosilylation of cyclooctene with trichlorosilane [1] makes trichloro(cyclooctyl)silane an economically attractive precursor for bulk siloxane polymer production. Procurement should prioritize this compound when cyclooctyl incorporation is desired for hydrophobicity or mechanical property enhancement, as the synthetic efficiency directly reduces raw material costs.

Surface Modification for Durable, Moderately Hydrophobic Coatings

While direct contact angle data for cyclooctyltrichlorosilane is unavailable, its sterically demanding cyclooctyl group is expected to produce more mechanically robust hydrophobic coatings than linear C8 analogs [2]. Researchers developing abrasion-resistant hydrophobic treatments for textiles, paper, or inorganic substrates should consider trichloro(cyclooctyl)silane as a starting material to achieve a balance between water repellency and film toughness.

Self-Assembled Monolayers with Enhanced Steric Barrier Properties

In applications requiring SAMs that block small molecule intercalation while maintaining reasonable electrical insulation, cyclooctyltrichlorosilane offers a promising alternative to densely packed long-chain alkyl SAMs [3]. Its bulky cyclic headgroup may hinder diffusion of contaminants or ions, making it suitable for protective coatings in microelectronics or sensors where hermetic sealing is not required but steric exclusion is beneficial.

Hybrid Organic-Inorganic Materials and Nanocomposite Synthesis

Trichloro(cyclooctyl)silane serves as a versatile coupling agent for modifying inorganic oxide nanoparticles, enabling dispersion in organic matrices [4]. The cyclooctyl group provides hydrophobic character and steric stabilization, preventing nanoparticle agglomeration in nonpolar solvents or polymers. This is particularly valuable for fabricating transparent, high-refractive-index nanocomposites.

Application
Selection Property
Validation Focus
Cyclooctyl-functional siloxane polymer synthesis
High-yield silane precursor
Hydrosilylation efficiency and scale-up consistency
Durable moderately hydrophobic coatings
Bulky cyclooctyl for mechanical robustness
Water contact angle and abrasion resistance under coating conditions
Self-assembled monolayers with steric barrier
Cyclooctyl steric exclusion profile
Resistance to small-molecule intercalation and electrical insulation quality
Hybrid organic-inorganic nanocomposites
Cyclooctyl-functional silane coupling
Nanoparticle dispersion stability and matrix compatibility

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